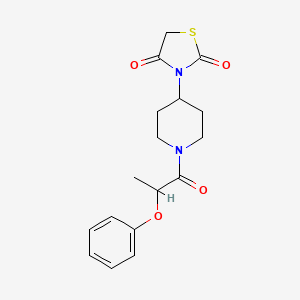

3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidin-2,4-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione” is a type of thiazolidinone . Thiazolidinone is a biologically important five-membered heterocyclic ring having almost all types of biological activities . This compound is offered by Benchchem for CAS No. 2309599-11-7.

Chemical Reactions Analysis

Thiazolidinones, such as the compound , are known to exhibit various types of biological activities . They can undergo various chemical reactions, but specific reactions involving “3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione” are not detailed in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Antidiabetika

3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidin-2,4-dion: (häufig als Phenoxypropionylpiperidinonthiazolidindion bezeichnet) hat sich als vielversprechendes Antidiabetikum erwiesen. Thiazolidindione (TZDs) sind bekannt für ihre Fähigkeit, die Insulinempfindlichkeit zu verbessern und den Blutzuckerspiegel zu regulieren. Forscher haben das Potenzial dieser Verbindung bei der Behandlung von Typ-2-Diabetes untersucht, indem sie die Insulinwirkung verstärken und die Insulinresistenz reduzieren .

Protein-Tyrosin-Phosphatase 1B (PTP1B)-Hemmung

Die Hemmung von PTP1B, einem Enzym, das an Insulin-Signalwegen beteiligt ist, ist eine Strategie zur Bekämpfung der Insulinresistenz. Jüngste Studien haben Derivate von This compound als neuartige PTP1B-Hemmer identifiziert. Diese Verbindungen zeigen antidiabetische Aktivität, indem sie die Insulinempfindlichkeit erhöhen und die Glukoseaufnahme in Zellen fördern .

Antibakterielle Mittel

Obwohl die antibakteriellen Eigenschaften dieser Verbindung nicht so umfassend untersucht wurden wie ihre antidiabetischen Eigenschaften, deutet ihre Struktur auf ein potenzielles antibakterielles Potenzial hin. Forscher haben ihre Wirkung gegen verschiedene Bakterienstämme untersucht, mit dem Ziel, neue Fluorchinolone mit verbesserter Wirksamkeit zu entwickeln .

Onkologische Forschung

Der Piperidin-Rest in dieser Verbindung könnte in der onkologischen Forschung relevant sein. Einige Derivate von Piperidinen wurden als Kinasehemmer untersucht, insbesondere gegen anaplastisches Lymphom-Kinase (ALK) und c-ros-Onkogen-1-Kinase (ROS1). Diese Kinasen spielen eine entscheidende Rolle im Wachstum und Überleben von Krebszellen .

Chemische Modulation und Struktur-Wirkungs-Beziehungen (SAR)-Studien

Forscher haben den Piperidinring und andere funktionelle Gruppen in verwandten Verbindungen systematisch modifiziert, um ihre Struktur-Wirkungs-Beziehungen zu verstehen. Durch die Veränderung von Substituenten wollen sie pharmakologische Eigenschaften wie Potenz, Selektivität und Bioverfügbarkeit optimieren .

Mehrkomponentenreaktionen und synthetische Methodik

Die Synthese substituierter Piperidine ist weiterhin ein aktives Forschungsgebiet. Wissenschaftler erforschen Mehrkomponentenreaktionen, Cyclisierungs- und Annulationsstrategien, um effizient auf verschiedene Piperidinderivate zuzugreifen. Diese Methoden tragen zur Entwicklung potenzieller Medikamentenkandidaten bei .

Zukünftige Richtungen

The compound “3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione” could potentially be used in the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and it could be a basic building block for making a protein degrader library .

Wirkmechanismus

Target of Action

The primary target of this compound is DNA gyrase , a type of topoisomerase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria . This compound is also a functionalized cereblon ligand, which is used in the development of Thalidomide-based PROTACs .

Mode of Action

This compound is designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect . It is also intended to have activity against current quinolone-resistant bacterial strains . The compound is amenable for linker attachment via reductive amination, which is a key step in the development of protein degrader libraries .

Biochemical Pathways

The compound’s interaction with DNA gyrase can affect the DNA replication process in bacteria, leading to their death . This makes it a potent antibacterial agent. Moreover, the thiazolidinedione moiety of the compound is aimed to include additional anti-pathogenicity by preventing biofilm formation .

Pharmacokinetics

These modifications aim to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance, and potentially improve the compound’s bioavailability .

Result of Action

The compound shows promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains . This suggests that it could be effective in treating a variety of bacterial infections.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of biofilms can impact the compound’s antibacterial activity. The compound’s design includes features intended to counteract this, such as the ability to prevent biofilm formation .

Biochemische Analyse

Biochemical Properties

The biochemical properties of PPTD are not fully understood yet. It is known that the thiazolidinedione moiety in PPTD is intended to include additional anti-pathogenicity by preventing biofilm formation

Molecular Mechanism

The molecular mechanism of PPTD is not fully understood. It is known that the thiazolidinedione moiety in PPTD is intended to have a new binding mode to DNA gyrase, that will allow for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .

Eigenschaften

IUPAC Name |

3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-12(23-14-5-3-2-4-6-14)16(21)18-9-7-13(8-10-18)19-15(20)11-24-17(19)22/h2-6,12-13H,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDYDTHGZBTLSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)N2C(=O)CSC2=O)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2383382.png)

![2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2383383.png)

![Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2383388.png)

![1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2383391.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383398.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)